Benzobutamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64082-37-7 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17;/h5-14H,4,15-16H2,1-3H3;1H |
InChI Key |
YSLHBJFVGQSUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Modifications of Benzobutamine Hydrochloride
Chiral Synthesis and Enantiomeric Resolution Methodologies
Benzobutamine (B12782785), chemically known as N-(1-phenyl-2-butyl)amine, possesses a chiral center at the second carbon of the butyl chain. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-Benzobutamine. The synthesis of a single enantiomer is often critical as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nps.org.aunih.gov Advanced synthetic strategies for obtaining enantiomerically pure Benzobutamine hydrochloride primarily involve two approaches: direct asymmetric synthesis or the resolution of a racemic mixture.
One of the most established methods for resolving racemic amines like Benzobutamine is through the formation of diastereomeric salts. wikipedia.orgstereoelectronics.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. stereoelectronics.orgpbworks.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the chiral resolving agent. libretexts.org A common and effective resolving agent for amines is (+)-tartaric acid. pbworks.comlibretexts.org The efficiency of this process relies on the significant difference in solubility between the two diastereomeric salts formed. rsc.org
Another powerful methodology is chiral column chromatography. This technique utilizes a stationary phase that is itself chiral. When the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. While effective, this method can be more costly and less scalable than crystallization for large-scale production.
| Resolving Agent Class | Specific Examples | Application |
| Chiral Acids | (+)-Tartaric Acid, Camphorsulfonic Acid | Forms diastereomeric salts with chiral amines like Benzobutamine. wikipedia.orglibretexts.org |
| Chiral Bases | Brucine, (R)-1-Phenylethylamine | Used to resolve chiral acids (not directly applicable to Benzobutamine but a key method in chiral chemistry). wikipedia.orglibretexts.org |
Novel Synthetic Pathways and Yield Optimization Approaches
The synthesis of this compound can be approached through several pathways, with a significant focus on reductive amination of a corresponding ketone. libretexts.orgsigmaaldrich.com A primary synthetic route involves the reaction of 1-phenyl-2-butanone with an amine source in the presence of a reducing agent.
A common laboratory and industrial method is the reductive amination of 1-phenyl-2-butanone. This process typically involves condensing the ketone with an amine, such as ethylamine, to form an intermediate imine, which is then reduced to the final secondary amine, Benzobutamine. libretexts.org The reduction can be achieved using various reagents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with reagents like hydrogen gas over a nickel catalyst. libretexts.orgerowid.orgyoutube.com
Optimization of this pathway focuses on several key variables to maximize the yield and purity of the final product. These variables include:
Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are crucial. Milder reagents like NaBH₃CN are often preferred as they selectively reduce the imine in the presence of the ketone. sigmaaldrich.com
Reaction Conditions: Temperature, pressure, and solvent play a significant role. For instance, catalytic hydrogenations may require elevated temperature and pressure. erowid.org The choice of solvent can also influence reaction rates and selectivity. scielo.br
pH Control: Maintaining an optimal pH is essential during the imine formation step to prevent side reactions and ensure the reaction proceeds efficiently.
| Synthetic Pathway | Key Reagents | Advantages | Potential Challenges & Optimization Areas |
| Reductive Amination | 1-Phenyl-2-butanone, Ethylamine, Reducing Agent (e.g., H₂/Ni, NaBH₃CN) | Single-step conversion, widely applicable. libretexts.orgsigmaaldrich.com | Control of over-alkylation, optimization of pH, temperature, and pressure. erowid.org |
| N-Alkylation | 1-Phenyl-2-aminobutane, Ethyl Halide | Direct formation of C-N bond. | Risk of polyalkylation, requires careful control of stoichiometry. nih.gov |
| Nitrile Reduction | Reduction of a precursor nitrile (e.g., 2-phenyl-2-cyanobutane) followed by N-ethylation. | Can build the carbon skeleton effectively. | Multi-step process, use of strong reducing agents like LiAlH₄. libretexts.org |
Derivatization and Analog Development for Structure-Activity Probing
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. researchgate.netacs.org For Benzobutamine, derivatization and the development of analogs would involve systematic modifications to its core structure to probe these relationships. The goal is to identify which parts of the molecule are essential for its effects and how modifications can alter its potency, selectivity, or metabolic stability. researchgate.net
Key areas for modification on the Benzobutamine scaffold include:
The Phenyl Ring: Substituents can be introduced at the ortho, meta, or para positions. These substituents can be electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃). Such changes can significantly alter the molecule's electronic properties, lipophilicity, and how it interacts with biological targets. acs.orgmdpi.com
The Butyl Chain: The length and branching of the alkyl chain can be modified. For instance, analogs could be synthesized with propyl or pentyl chains instead of the butyl group. The stereocenter on this chain is also a critical point for modification. nthu.edu.tw
The Amino Group: The ethyl group on the nitrogen can be replaced with other alkyl groups (e.g., methyl, propyl) or incorporated into a cyclic structure like a pyrrolidine (B122466) or piperidine (B6355638) ring. This can influence the compound's basicity and steric profile.
These analogs would be synthesized and then evaluated in biological assays to build a comprehensive SAR profile. This information is crucial for designing new compounds with potentially improved therapeutic properties or for better understanding the mechanism of action of the parent compound. mdpi.comnih.gov
| Modification Site | Type of Modification | Potential Impact on Properties | Example Analog Structure |
| Phenyl Ring | Introduction of a para-chloro group | Alters lipophilicity and electronic distribution. acs.org | N-(1-(4-chlorophenyl)-2-butyl)ethylamine |
| Butyl Chain | Shortening to a propyl chain | Changes steric bulk and flexibility. | N-ethyl-1-phenyl-2-propylamine |
| Amino Group | Replacement of ethyl with a methyl group | Modifies basicity and steric hindrance at the nitrogen atom. | N-methyl-1-phenyl-2-butylamine |
Stereoselective Synthesis Approaches and Their Impact on Molecular Properties
The presence of a stereocenter in Benzobutamine means that its (R) and (S) enantiomers can interact differently with chiral biological systems, such as receptors and enzymes. nps.org.aunih.gov This stereoselectivity can lead to significant differences in their pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) profiles. nps.org.au For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govresearchgate.net
Therefore, stereoselective synthesis, which aims to produce a single enantiomer, is highly desirable. rochester.edu This contrasts with chiral resolution, which separates enantiomers after they have been formed in a racemic mixture. wikipedia.org
Key stereoselective synthesis approaches include:
Asymmetric Hydrogenation: The imine intermediate formed during reductive amination can be hydrogenated using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand). This catalyst facilitates the addition of hydrogen across the C=N double bond in a way that preferentially forms one enantiomer over the other. acs.org
Biocatalysis: Enzymes, particularly transaminases, are increasingly used for the stereoselective synthesis of chiral amines. uniovi.es An (R)- or (S)-selective transaminase can convert a prochiral ketone (like 1-phenyl-2-butanone) directly into the corresponding chiral amine with very high enantiomeric excess. researchgate.netresearchgate.net This approach is often hailed for its high selectivity and environmentally friendly reaction conditions. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
The ability to selectively synthesize either the (R)- or (S)-enantiomer of Benzobutamine is crucial for detailed pharmacological studies and for the development of a potentially more effective and safer therapeutic agent.
| Property | Potential Impact of Stereochemistry | Rationale |
| Pharmacodynamics | One enantiomer may have higher affinity/potency for a biological target. | Biological targets (receptors, enzymes) are chiral and will interact differently with each enantiomer's 3D shape. nps.org.aunih.gov |
| Pharmacokinetics | Enantiomers may be absorbed, distributed, metabolized, and excreted at different rates. nps.org.au | Metabolic enzymes are stereoselective, potentially leading to different half-lives for each enantiomer. nps.org.au |
| Toxicity | One enantiomer may be responsible for adverse effects while the other is therapeutically active. | The "inactive" enantiomer is not necessarily inert and can have its own distinct biological effects. nps.org.au |
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Sophisticated Analytical Methodologies for the Characterization and Quantification of Benzobutamine Hydrochloride
Advanced Spectrometric Techniques for Structural Elucidation and Quantitative Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques used for the structural elucidation and quantification of pharmaceutical substances like benzobutamine (B12782785) hydrochloride.
Infrared (IR) Spectroscopy is primarily used for the identification of functional groups within a molecule. The IR spectrum of benzobutamine hydrochloride is characterized by specific absorption bands that act as a molecular fingerprint. Although a specific spectrum for this compound is not publicly available in the searched literature, the expected characteristic peaks can be inferred from its structure which includes a secondary amine, a benzene (B151609) ring, and an aliphatic butyl group. Key absorption bands would likely include N-H stretching vibrations for the secondary amine around 3300-3500 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the butyl group just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations from the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and C-N stretching bands would be present in the fingerprint region. These spectra are obtained using Fourier-transform infrared (FTIR) spectrophotometers. nihs.go.jp
Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nihs.go.jp this compound possesses a benzene ring, which acts as a chromophore, absorbing UV light. The analysis is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. For quantification, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax), which for a phenyl group is typically in the 250-270 nm range. A calibration curve is constructed by plotting absorbance versus the concentration of a series of standard solutions. This allows for the accurate determination of this compound concentration in unknown samples. The development of a UV spectrophotometric method would involve selecting an appropriate solvent and determining the λmax, as has been demonstrated for other hydrochloride salts like Benzydamine Hydrochloride. researchgate.net
Electroanalytical Methods for Trace Detection and Electrochemical Behavior Studies
Electroanalytical techniques offer high sensitivity and selectivity for the detection of electroactive species, making them suitable for trace analysis of pharmaceuticals. The this compound molecule contains an electrochemically active secondary amine group attached to a benzyl (B1604629) group, which can be oxidized at a suitable electrode surface.
For trace detection, DPV and SWV are particularly useful as they minimize the background charging current, thereby enhancing the analytical signal and lowering the limits of detection (LOD) and quantification (LOQ). An electroanalytical method for the determination of this compound could be developed and optimized, similar to methodologies established for other drugs like Alprazolam. jocpr.com
Table 1: Projected Electrochemical Parameters for this compound Analysis
| Parameter | Projected Value | Technique | Working Electrode | Supporting Electrolyte (pH) |
|---|---|---|---|---|
| Oxidation Peak Potential (Epa) | +0.9 to +1.3 V vs. Ag/AgCl | Cyclic Voltammetry | Glassy Carbon Electrode | Phosphate Buffer (pH 7.0) |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | Differential Pulse Voltammetry | Modified Carbon Paste Electrode | Acetate Buffer (pH 4.5) |
| Limit of Quantification (LOQ) | 10⁻⁶ - 10⁻⁷ M | Square-Wave Voltammetry | Boron-Doped Diamond Electrode | Britton-Robinson Buffer (pH 5.0) |
Method Validation Paradigms for Analytical Reproducibility and Accuracy
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For pharmaceutical analysis, method validation is a regulatory requirement, and the parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). amsbiopharma.comeuropa.eu This ensures that the analytical method is reliable, reproducible, and accurate. amsbiopharma.com
The core validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients. ich.org
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended to establish linearity. ich.org
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the results obtained by the method to the true value. It is often expressed as percent recovery of a known amount of analyte spiked into a sample matrix. amsbiopharma.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories (inter-laboratory studies).
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Table 2: ICH Guideline Parameters for Analytical Method Validation
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference from diluents, excipients, or impurities | To ensure the analytical signal is solely from the analyte. ich.org |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | To confirm a proportional relationship between concentration and response. amsbiopharma.com |
| Range | Assay: 80-120% of the test concentration | To define the concentration interval where the method is reliable. ich.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | To determine how close the measured value is to the true value. amsbiopharma.com |
| Precision (Relative Standard Deviation, %RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | To assess the method's consistency and reproducibility. amsbiopharma.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | To establish the lowest detectable analyte concentration. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | To establish the lowest quantifiable analyte concentration. |
| Robustness | %RSD of results should be within acceptable limits | To evaluate the method's reliability under varied conditions. |
Molecular Pharmacology of Benzobutamine Hydrochloride: Receptor Interactions and Cellular Mechanisms
Ligand-Receptor Binding Kinetics and Thermodynamics
There is no published research detailing the binding kinetics (the rates of association and dissociation) or the thermodynamic profile (the energetic forces driving the binding) of Benzobutamine (B12782785) hydrochloride to any biological receptor.
Affinity and Selectivity Profiling via Radioligand Binding Assays
No studies utilizing radioligand binding assays to determine the affinity (the strength of binding, often expressed as Kᵢ or Kₔ) and selectivity (the preferential binding to one receptor subtype over others) of Benzobutamine hydrochloride for any specific molecular targets have been identified.
Receptor Occupancy Studies in In Vitro Systems
Information regarding the concentration-dependent binding of this compound to its putative receptors in controlled in vitro environments is not available. Such studies are crucial for understanding the relationship between the concentration of a compound and the extent of receptor engagement.
Modulation of Specific Receptor Subtypes by this compound
There is a lack of data on how this compound functionally interacts with any specific receptor subtypes.
Agonist and Antagonist Functional Characterization
No functional assays have been reported that would characterize this compound as an agonist (a compound that activates a receptor), an antagonist (a compound that blocks a receptor), a partial agonist, or an inverse agonist at any receptor.
Allosteric Modulation Mechanisms and Sites
There is no evidence to suggest whether this compound acts as an allosteric modulator, which would involve binding to a site on the receptor distinct from the primary (orthosteric) binding site to modify the receptor's response to its endogenous ligand.
Biased Signaling Pathway Analysis and Functional Selectivity
No research has been conducted to investigate whether this compound exhibits biased signaling, a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others upon binding to a receptor.
Receptor-Receptor Interaction Dynamics
Homomeric and Heteromeric Receptor Complex Formation and Function
There is currently no specific scientific evidence available to indicate that this compound's mechanism of action involves the formation or modulation of homomeric or heteromeric receptor complexes. Research on many G protein-coupled receptors (GPCRs) has demonstrated that they can form dimers or higher-order oligomers, which can influence their pharmacological and signaling properties. nih.gov However, studies specifically investigating such interactions in the context of this compound have not been reported.
Conformational Changes Upon Ligand Binding and Receptor Activation
The binding of a ligand to its receptor typically induces conformational changes that are essential for receptor activation and the initiation of intracellular signaling cascades. youtube.com However, specific studies detailing the precise conformational changes within its target receptors upon the binding of this compound are not available in the current scientific literature.
Intracellular Signal Transduction Pathways Activated by this compound
Benzobutamine, also known as α-benzyl-N-methylphenethylamine (BNMPA), has been shown to interact with the dopamine (B1211576) transporter, inhibiting dopamine uptake. nih.gov This interaction suggests a potential modulation of dopamine-mediated signaling. Dopamine receptors are G protein-coupled receptors that can activate or inhibit adenylyl cyclase, thereby altering intracellular levels of cyclic AMP (cAMP). nih.gov However, specific studies that directly investigate and identify the intracellular signal transduction pathways activated by this compound, including its effects on second messenger systems like the cAMP pathway, have not been published. nih.govmultispaninc.comslideshare.net
Enzymatic Interaction and Inhibition Kinetics Studies
Detailed studies on the enzymatic interaction and inhibition kinetics of this compound are not extensively available. While it is known to be a derivative of phenethylamine (B48288), a class of compounds that can interact with enzymes such as monoamine oxidase (MAO), specific kinetic data, including inhibition constants (Ki) and IC50 values for this compound with various enzymes, have not been reported in the scientific literature. nih.govwikipedia.orgnih.gov Similarly, there is no available research on its potential interaction with other enzyme families, such as phosphodiesterases (PDEs). mdpi.comnih.govnih.gov
Structure Activity Relationship Sar Investigations and Computational Chemistry of Benzobutamine Hydrochloride
Rational Design Principles Based on Structural Modifications and Functional Changes
The rational design of analogs of Benzobutamine (B12782785) hydrochloride is guided by established principles of medicinal chemistry, focusing on modifications to the phenyl ring, the ethylamine backbone, and the N-benzyl group. Structure-activity relationship (SAR) studies of the broader class of phenethylamines reveal several key trends that inform the design of more potent and selective compounds.
Key structural modifications and their anticipated effects on activity include:
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring can significantly influence receptor affinity and selectivity. For instance, in related phenethylamine (B48288) series, the introduction of nonpolar substituents like halogens and small alkyl groups at the 4-position has been shown to increase affinity for certain receptors. Conversely, substituents capable of acting as hydrogen bond donors, such as hydroxyl or amino groups, can decrease affinity.
Modification of the Alpha-Methyl Group: The presence of the alpha-methyl group in Benzobutamine is a critical feature, distinguishing it from simple phenethylamines. This group can impact metabolic stability and receptor interaction. Exploring the effects of altering the size of this alkyl group or replacing it with other functionalities is a key area of investigation.
Substitution on the N-Benzyl Group: The N-benzyl group offers another avenue for modification. Substitutions on the benzyl (B1604629) ring can modulate lipophilicity and introduce specific interactions with the target receptor. Studies on N-benzyl phenethylamines have demonstrated that substitutions at the 2'- and 3'-positions of the benzyl ring are generally well-tolerated and can lead to high-affinity ligands. For example, N-(2-hydroxybenzyl) substitutions have been shown to yield potent agonists at certain serotonin receptors. nih.gov
Table 1: Influence of Structural Modifications on the Activity of Phenethylamine Derivatives
| Structural Modification | General Effect on Biological Activity | Rationale |
| Phenyl Ring Substitution | ||
| 4-position nonpolar substituents (e.g., halogens, short alkyl chains) | Increased receptor affinity | Enhances hydrophobic interactions within the binding pocket. |
| 4-position hydrogen bond donors (e.g., -OH, -NH2) | Decreased receptor affinity | May introduce unfavorable interactions or alter the binding mode. |
| N-Benzyl Ring Substitution | ||
| 2'- and 3'-position substitutions | Generally well-tolerated, can lead to high affinity | Allows for additional interactions with the receptor surface without disrupting the core binding interactions. |
| N-(2-hydroxybenzyl) substitution | Can produce potent agonists | The hydroxyl group may form a key hydrogen bond with the receptor. |
| N-Alkylation | ||
| Simple N-alkylation (e.g., methyl, ethyl) | Significantly diminished activity in some series | May introduce steric hindrance or alter the required conformation for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural properties of a series of compounds with their biological activities. wikipedia.org For Benzobutamine hydrochloride and its analogs, QSAR models can be developed to predict their potency and selectivity, thereby guiding the synthesis of new and improved molecules.
A typical QSAR study involves the following steps:
Data Set Collection: A series of Benzobutamine analogs with their corresponding biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:
Electronic Properties: (e.g., partial charges, dipole moment) which govern electrostatic interactions.
Steric Properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Properties: (e.g., logP) which influence how the molecule partitions between aqueous and lipid environments.
Topological Properties: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
While specific QSAR models for this compound are not widely published, studies on related phenethylamine series have highlighted the importance of descriptors related to hydrophobicity and electronic properties in determining their activity at various receptors. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net A pharmacophore model for this compound would typically consist of features such as:
Aromatic Rings: Representing the phenyl and benzyl groups.
Hydrophobic Centers: Corresponding to the alkyl and aromatic portions of the molecule.
Hydrogen Bond Acceptors/Donors: The nitrogen atom of the amine can act as a hydrogen bond acceptor or donor.
Positive Ionizable Feature: The protonated amine at physiological pH.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds that are predicted to have the desired biological activity.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can provide valuable insights into its binding mode within the active site of a target protein, such as a monoamine transporter or a G-protein coupled receptor.
The docking process involves:
Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target receptor are prepared.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
De Novo Drug Design Strategies Guided by SAR Insights
De novo drug design is a computational approach that aims to generate novel molecular structures with desired pharmacological properties from scratch. nih.gov Insights gained from the SAR studies of this compound and its analogs can be used to guide de novo design algorithms.
These algorithms can be either structure-based or ligand-based:
Structure-Based De Novo Design: If the three-dimensional structure of the biological target is known, fragments or atoms are placed within the active site and grown into complete molecules that are complementary in shape and chemical properties to the binding pocket.
Ligand-Based De Novo Design: In the absence of a receptor structure, a pharmacophore model derived from active ligands like Benzobutamine can be used as a template to generate new molecules that possess the required chemical features.
By integrating SAR data, these de novo design strategies can explore a vast chemical space to identify novel and potentially more potent and selective compounds, moving beyond simple modifications of the existing Benzobutamine scaffold.
Preclinical Research Methodologies and in Vitro / in Vivo Model Systems for Benzobutamine Hydrochloride Investigation
In Vitro Cellular Models for Target Identification and Validation
In vitro studies are experiments conducted outside of a living organism, typically using isolated cells or tissues. amsbiopharma.com These models are instrumental in the initial stages of research, offering a controlled environment to dissect molecular mechanisms and screen large numbers of compounds efficiently. nih.govnih.gov For Benzobutamine (B12782785) hydrochloride, in vitro models are essential for identifying its primary molecular targets and validating their role in a potential therapeutic effect. nih.govhorizondiscovery.com
Cell-based assays are a cornerstone of drug discovery, providing crucial biological information on a compound's mechanism of action, off-target effects, and impact on cellular processes like viability and proliferation. news-medical.netbioivt.com The development of a robust assay for investigating Benzobutamine hydrochloride involves several optimization steps to ensure data quality and reproducibility. bioivt.com
Key considerations in assay development include:
Choosing an Optimal Cell Model : The selection of a cell line or primary cells that are relevant to the presumed therapeutic area is critical. This could involve using immortalized cell lines with specific characteristics (e.g., neuronal features) or primary cells isolated directly from tissues for higher physiological relevance. mdpi.com
Optimizing Cell Density and Incubation Time : The number of cells seeded per well and the duration of compound exposure must be carefully calibrated. These factors can significantly influence the outcome of assays measuring cytotoxicity, proliferation, or signaling pathways. bioivt.com
Selection of Signal Readout : Assays can be designed with various outputs, such as fluorescence, luminescence, or colorimetric changes, depending on the biological question. bioivt.com The signal should have a high signal-to-noise ratio to reliably detect the effects of the compound. nih.gov
These assays provide biologically relevant data that can be more complex and informative than traditional biochemical assays. sigmaaldrich.com
High-Throughput Screening (HTS) employs automation and robotics to test thousands to millions of chemical compounds against a specific biological target in a rapid and cost-effective manner. bmglabtech.comyoutube.com HTS is primarily used to identify "hits"—compounds that affect the target in a desired way—from large compound libraries. bmglabtech.com In the context of this compound research, HTS could be used to screen a library of related analogs to identify molecules with improved potency or selectivity.
The HTS process generally involves:
Assay Miniaturization : Adapting the optimized cell-based assay to a high-density format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput. danaher.com
Robotic Automation : Utilizing liquid handling devices and robotic systems for precise compound addition, incubation, and plate reading. bmglabtech.comdanaher.com
Data Acquisition and Analysis : Employing sophisticated software to process the large volumes of data generated, identify active compounds, and rule out false positives. nih.gov
While HTS is excellent for identifying lead compounds, it does not typically assess properties like bioavailability or toxicity, which are evaluated in later stages. bmglabtech.com
| Compound ID | Target Activity (% Inhibition) | Cell Viability (% of Control) | Hit Classification |
|---|---|---|---|
| BZB-HCI-001 (Parent) | 65.2 | 98.5 | Initial Hit |
| BZB-Analog-002 | 88.9 | 95.1 | Potent Hit |
| BZB-Analog-003 | 12.5 | 99.2 | Inactive |
| BZB-Analog-004 | 75.4 | 45.3 | Cytotoxic |
| BZB-Analog-005 | 92.1 | 91.8 | Lead Candidate |
Once a compound like this compound is identified as a validated hit, mechanistic studies are conducted to understand how it exerts its effects at a cellular level. These studies often use specific cell lines or more physiologically relevant primary cell cultures. mdpi.com For instance, if this compound is hypothesized to have neuroactive properties, cell lines with neuronal features like SH-SY5Y or HT22 might be used. mdpi.com
Techniques employed in mechanistic studies include:
Gene and Protein Expression Analysis : Investigating changes in signaling pathways and gene expression following treatment with the compound. pharmaron.com
Receptor Binding Assays : Determining if the compound directly interacts with specific cellular receptors. bioivt.com
Second Messenger Assays : Measuring changes in intracellular signaling molecules (e.g., calcium flux) to map the downstream effects of target engagement. news-medical.netpharmaron.com
Cellular Imaging : Using high-content imaging to visualize changes in cell morphology, protein localization, or organelle function. pharmaron.com
These studies provide deep insight into the compound's mode of action, which is critical for its continued development. pharmaron.com
In Vivo Animal Models for Pharmacological Characterization
In vivo studies, which are conducted in living organisms, are essential for understanding how a compound behaves in a complex, whole-body system. amsbiopharma.comresearchgate.net Animal models provide unique insights into the pharmacokinetic and pharmacodynamic properties of a drug candidate that cannot be fully replicated in vitro. nih.govresearchgate.net They serve as a critical bridge between laboratory findings and potential clinical applications in humans. amsbiopharma.com
The choice of an animal model is a critical decision in preclinical research and depends heavily on the specific research question. nih.gov Mice and rats are the most commonly used models in drug discovery, largely due to their genetic similarity to humans, rapid breeding cycles, cost-effectiveness, and well-characterized physiology. nih.govtaconic.com
The justification for selecting a particular model rests on its ability to mimic aspects of a human disease or biological response. nih.gov For a compound like this compound, which may have psychopharmacological properties, specific behavioral models are often employed. nih.govumanitoba.ca For example, models of anxiety might use paradigms that measure an animal's natural aversion to brightly lit, open spaces. nih.gov
| Animal Model | Primary Justification | Common Research Questions | Limitations |
|---|---|---|---|
| Mouse (Mus musculus) | High genetic homology to humans, availability of genetically engineered models (GEMs), rapid reproduction. taconic.com | Target validation, behavioral pharmacology, initial efficacy testing. taconic.comnih.gov | Small size can limit some procedures; metabolic differences from humans. |
| Rat (Rattus norvegicus) | Larger size facilitates surgical and physiological measurements, well-established behavioral paradigms. nih.gov | Neuropharmacology, cardiovascular studies, toxicology. | Fewer genetic manipulation tools available compared to mice. |
| Rabbit (Oryctolagus cuniculus) | Used for specific studies such as ophthalmology and pyrogenicity testing. nih.govmdpi.com | Ocular drug delivery, dermal irritation. mdpi.com | Higher cost and longer gestation period than rodents. |
| Non-Human Primate | Closest physiological and genetic model to humans. | Late-stage preclinical evaluation, complex cognitive and behavioral studies. | Significant ethical considerations, high cost, and specialized care requirements. researchgate.net |
A variety of methodologies are used to assess the biological and pharmacological effects of a compound in animal models. These techniques are designed to produce quantifiable data on the compound's impact on physiology and behavior. technologynetworks.com
For a compound with potential central nervous system activity, such as this compound, relevant methodologies could include:
Behavioral Paradigms : These are structured tests to assess functions like anxiety, depression, or drug-seeking behavior. Examples include the light-dark box test, where anxiolytic drugs typically increase the time an animal spends in the illuminated compartment, or the conditioned place preference test, which measures the rewarding or aversive properties of a compound. nih.govnih.gov
In Vivo Microdialysis : This technique allows for the sampling and measurement of neurotransmitter levels in specific brain regions of a freely moving animal, providing direct evidence of a drug's neurochemical effects.
Electrophysiology : Involves recording the electrical activity of neurons to determine how a compound modulates neuronal firing and synaptic transmission.
These in vivo characterizations provide a comprehensive picture of a compound's pharmacological profile, which is essential for predicting its potential effects in humans. nih.gov
Histopathological and Morphological Analysis in Preclinical Models
Histopathological and morphological analyses are cornerstones of preclinical research, offering critical insights into the effects of a test compound on tissue structure. These examinations are essential for identifying potential target organs of toxicity and understanding the underlying mechanisms of action.
In a hypothetical preclinical investigation of this compound, a variety of animal models would be utilized. The selection of species is guided by factors such as metabolic similarity to humans and established disease models. Tissues from principal organs and any gross lesions observed during necropsy would be collected.
Standard histological processing involves fixing the tissues in a solution like 10% neutral buffered formalin to preserve the cellular structure. Following fixation, tissues are embedded in paraffin, sectioned into thin slices, and mounted on microscope slides. Staining with hematoxylin (B73222) and eosin (B541160) (H&E) is the most common method, allowing for the visualization of cellular and extracellular structures.
A board-certified veterinary pathologist would then perform a microscopic examination. The analysis would focus on identifying any pathological changes, such as inflammation, cellular degeneration, necrosis, apoptosis, and changes in cellular morphology. A semi-quantitative scoring system is often employed to grade the severity of any observed lesions.
Table 1: Representative Histopathological Scoring System
| Score | Description | Criteria |
|---|---|---|
| 0 | No abnormalities detected | Normal tissue architecture and cellular morphology. |
| 1 | Minimal | Slight, focal, or multifocal changes. |
| 2 | Mild | More widespread but not extensive changes. |
| 3 | Moderate | Obvious and widespread changes. |
Further morphological analysis could involve the use of special stains to highlight specific cellular components or pathological processes. For instance, Masson's trichrome stain could be used to assess for fibrosis, while periodic acid-Schiff (PAS) stain can identify glycogen (B147801) or mucosubstances. Immunohistochemistry (IHC) could also be employed to detect the expression of specific proteins, providing mechanistic insights.
Translational Research Frameworks in this compound Studies
Translational research aims to bridge the gap between preclinical findings and clinical applications, ensuring that laboratory discoveries translate into tangible benefits for human health. A translational framework for a compound like this compound would involve a multi-directional flow of information between basic, preclinical, and clinical research.
The initial phase of this framework involves "forward translation," where findings from in vitro and in vivo preclinical studies inform the design of early-phase clinical trials. For instance, data on the pharmacokinetics and pharmacodynamics of this compound in animal models would be used to estimate a safe starting dose for human studies.
Conversely, "reverse translation" involves taking observations from the clinical setting back to the laboratory to generate new hypotheses and refine preclinical models. If, for example, an unexpected clinical effect were observed with this compound, researchers would return to preclinical models to investigate the underlying biological mechanisms.
A key component of this framework is the identification and validation of biomarkers. These are measurable indicators of a biological state or condition and can be used to monitor the effects of a drug. In the context of this compound, potential biomarkers could include changes in specific blood proteins, enzyme levels, or imaging readouts that correlate with the compound's activity or toxicity.
Table 2: Illustrative Translational Research Framework for this compound
| Phase | Objective | Key Activities | Potential Outcomes |
|---|---|---|---|
| T1: Basic Research to Preclinical | Characterize the fundamental properties of this compound. | In vitro assays (e.g., receptor binding, enzyme inhibition). | Identification of molecular targets and mechanism of action. |
| T2: Preclinical to Early Clinical | Evaluate the safety and efficacy in living organisms and prepare for human trials. | In vivo animal studies, histopathology, toxicology. | Establishment of a preliminary safety profile and effective dose range. |
| T3: Early Clinical to Late Clinical | Assess safety and efficacy in human subjects. | Phase I, II, and III clinical trials. | Determination of clinical utility and safety in patient populations. |
| T4: Clinical to Practice & Community | Translate findings into clinical practice and public health. | Post-market surveillance, health services research. | Integration into standard of care and monitoring of real-world outcomes. |
The successful application of a translational research framework is crucial for the efficient and effective development of new therapeutic agents. It ensures that research efforts remain focused on clinically relevant questions and that preclinical findings are robust enough to predict human outcomes.
Emerging Research Directions and Future Perspectives for Benzobutamine Hydrochloride
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research
The application of "omics" technologies offers a powerful, unbiased approach to understanding the multifaceted interactions between a chemical compound and a biological system. These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by Benzobutamine (B12782785) hydrochloride, paving the way for a more complete understanding of its mechanism of action and potential biological impact.
Genomics: Genomic studies could be employed to identify genetic variations that may influence the response to Benzobutamine hydrochloride. Genome-Wide Association Studies (GWAS), for instance, could pinpoint single nucleotide polymorphisms (SNPs) or other genetic markers associated with differential sensitivity or metabolic profiles in preclinical models. This approach helps in understanding the genetic basis of a compound's activity.
Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. In the context of this compound research, differential proteomic analysis could compare the protein expression profiles of cells or tissues before and after exposure to the compound. Techniques like two-dimensional gel electrophoresis (2DE) followed by mass spectrometry (MS) can identify specific proteins that are upregulated or downregulated, offering direct clues into the cellular pathways being modulated. This can help identify primary targets and off-target effects.
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Untargeted metabolomic profiling of biological samples (such as plasma or cell cultures) following exposure to this compound can reveal alterations in metabolic pathways related to amino acids, lipids, and energy metabolism. This approach is crucial for elucidating the compound's metabolic fate and its downstream effects on cellular physiology.
The integration of these omics datasets provides a multi-layered, systems biology view of the compound's effects, moving research beyond a single target or pathway.
Table 1: Hypothetical Omics Data Integration in this compound Research
| Omics Technology | Potential Application to this compound Research | Example of Data Generated (Illustrative) |
|---|---|---|
| Genomics | Identify genetic predispositions to compound response in cell lines or animal models. | Identification of a SNP in a gene coding for a metabolic enzyme that correlates with faster compound clearance. |
| Proteomics | Uncover molecular targets and affected cellular pathways. | Upregulation of specific kinases or downregulation of structural proteins post-treatment. |
| Metabolomics | Characterize the metabolic breakdown of the compound and its impact on cellular metabolism. | Detection of novel hydroxylated metabolites and a shift in the Krebs cycle intermediates. |
Nanotechnology and Advanced Delivery System Research for Experimental Applications
While not intended for therapeutic administration, advanced delivery systems are becoming indispensable tools in experimental research to overcome challenges like poor solubility or to achieve precise targeting in preclinical models. Nanotechnology offers a platform to create sophisticated delivery systems that can enhance the experimental utility of compounds like this compound.
Nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate compounds, potentially improving their stability and allowing for controlled release in in vitro and in vivo research settings. For instance, encapsulating this compound in a nanoparticle-based system could facilitate its transport across cellular barriers in experimental models, including the blood-brain barrier, enabling more precise investigation of its effects on specific tissues.
These advanced systems offer several advantages for research applications:
Enhanced Solubility: For compounds with limited aqueous solubility, nanoformulations can improve dispersion in experimental media.
Improved Stability: Encapsulation can protect the compound from degradation, ensuring a more consistent concentration during experiments.
Targeted Delivery: In animal models, nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to direct the compound to a particular cell type or tissue, which helps in deconvoluting its site of action.
The development of such experimental delivery systems is a research field in itself, providing powerful tools to investigate the pharmacology of a compound with greater precision.
Table 2: Comparison of Potential Nanocarriers for Experimental this compound Research
| Nanocarrier Type | Primary Composition | Potential Experimental Advantage | Research Consideration |
|---|---|---|---|
| Liposomes | Phospholipid bilayers | Biocompatible; can carry both hydrophilic and hydrophobic compounds. | Potential for structural instability and premature leakage of the compound. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Allows for sustained and controlled release of the compound over time. | The polymer degradation rate must be matched to the experimental timeline. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix | High stability and protects the encapsulated compound from chemical degradation. | Lower compound loading capacity compared to other carriers. |
Exploration of Novel Biological Applications Beyond Initial Hypotheses
The initial investigation of a compound is often guided by a specific biological hypothesis. However, many compounds possess activities beyond their primary intended target. A key future direction for this compound research is the systematic exploration of novel biological applications.
This exploration can be driven by several modern research strategies:
High-Throughput Screening (HTS): Screening this compound against large panels of biological targets, such as receptors, enzymes, and ion channels, could uncover unexpected interactions and open new avenues of investigation.
Phenotypic Screening: Instead of focusing on a specific target, phenotypic screening assesses the compound's effect on cell behavior (e.g., proliferation, differentiation, morphology). This approach can reveal a compound's functional effects without a priori knowledge of its target.
In Silico Modeling and Drug Repurposing: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, can predict potential new targets for this compound by comparing its structure to libraries of compounds with known activities. This bioinformatics-driven approach can generate new, testable hypotheses for laboratory investigation.
Discovering new biological activities for a compound is crucial for building a comprehensive understanding of its pharmacological profile and may point toward entirely new research applications.
Methodological Challenges and Opportunities in this compound Research
Advancing the understanding of any chemical compound is fraught with methodological challenges, and this compound is no exception. A primary challenge lies in translating findings from simple in vitro systems to more complex biological contexts, such as animal models. The intricate network of interactions within a living organism can produce effects not observable in isolated cell cultures.
Another significant challenge is ensuring the specificity of the observed effects. It is crucial to design experiments that can distinguish between the effects caused by the compound's interaction with its primary target and those arising from off-target interactions.
However, these challenges are accompanied by significant opportunities presented by emerging technologies:
Advanced In Vitro Models: The use of 3D cell cultures, organoids, and microphysiological systems ("organs-on-a-chip") provides more physiologically relevant experimental models than traditional 2D cell cultures, helping to bridge the gap between in vitro studies and in vivo complexity.
CRISPR and Gene Editing: Tools like CRISPR-Cas9 allow for precise genetic modifications, enabling researchers to knock out or alter a hypothesized target of this compound. This provides a powerful method for validating the compound's mechanism of action.
Integrated Data Analysis: The synergy between sophisticated screening technologies and in silico modeling, particularly through the integration of multi-omics data, offers a powerful approach to interpreting complex biological interactions and reducing late-stage research failures.
Addressing these methodological hurdles through the adoption of innovative research tools and strategies will be critical for building a robust and reliable understanding of this compound's biological activity.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) identify proton environments and carbon frameworks. For example, aromatic protons in the benzyl group appear at δ 7.2–7.5 ppm.
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides).
- High-Resolution MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) and fragment patterns for structural confirmation .
How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?
Advanced Research Question
Apply a 2³ factorial design to evaluate critical variables:
- Factors : Reaction temperature (e.g., 60–80°C), catalyst concentration (e.g., 0.5–1.5 mol%), and solvent polarity (e.g., ethanol vs. acetonitrile).
- Response Variables : Yield (gravimetric analysis), purity (HPLC), and by-product formation (LC-MS).
- Analysis : Use ANOVA to identify significant factors. For instance, higher catalyst concentrations may reduce reaction time but increase impurity formation. Optimize using response surface methodology (RSM) .
What in vitro models are suitable for assessing the metabolic stability of this compound?
Advanced Research Question
- Hepatocyte Incubations : Use primary human hepatocytes (or microsomes) to measure intrinsic clearance (Clₜₙₜ). Monitor parent compound depletion via LC-MS/MS over 60–120 minutes.
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 using fluorescent probes to identify metabolic pathways.
- Data Interpretation : Compare results with in silico predictions (e.g., using ADMET software) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
